Cas no 676634-58-5 (FURO[3,4-C]PYRIDIN-3(1H)-ONE, 6-CHLORO-1,1-DIMETHYL-)
![FURO[3,4-C]PYRIDIN-3(1H)-ONE, 6-CHLORO-1,1-DIMETHYL- structure](https://ja.kuujia.com/scimg/cas/676634-58-5x500.png)
FURO[3,4-C]PYRIDIN-3(1H)-ONE, 6-CHLORO-1,1-DIMETHYL- 化学的及び物理的性質
名前と識別子
-
- FURO[3,4-C]PYRIDIN-3(1H)-ONE, 6-CHLORO-1,1-DIMETHYL-
- 6-CHLORO-1,1-DIMETHYLFURO[3,4-C]PYRIDIN-3(1H)-ONE
- 6-chloro-1,1,dimethyl-1h-furo[3,4-c]pyridin-3-one
- SCHEMBL4649726
- 6-chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one
- 6-chloro-1,1-dimethyl-1h-furo[3,4-c]pyridin-3-one
- GIKOEERHDLZEFF-UHFFFAOYSA-N
- DB-196960
- 676634-58-5
- Furo[3,4-c]pyridin-3(1H)-one, 6-chloro-1,1-dimethyl-
-
- インチ: InChI=1S/C9H8ClNO2/c1-9(2)6-3-7(10)11-4-5(6)8(12)13-9/h3-4H,1-2H3
- InChIKey: GIKOEERHDLZEFF-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 197.0243562g/mol
- どういたいしつりょう: 197.0243562g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 242
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 39.2Ų
FURO[3,4-C]PYRIDIN-3(1H)-ONE, 6-CHLORO-1,1-DIMETHYL- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1740524-1g |
6-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1h)-one |
676634-58-5 | 98% | 1g |
¥6745.00 | 2024-05-04 | |
Alichem | A029198174-1g |
6-Chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one |
676634-58-5 | 95% | 1g |
$787.64 | 2023-09-01 |
FURO[3,4-C]PYRIDIN-3(1H)-ONE, 6-CHLORO-1,1-DIMETHYL- 関連文献
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
FURO[3,4-C]PYRIDIN-3(1H)-ONE, 6-CHLORO-1,1-DIMETHYL-に関する追加情報
Research Briefing on FURO[3,4-C]PYRIDIN-3(1H)-ONE, 6-CHLORO-1,1-DIMETHYL- (CAS: 676634-58-5)
FURO[3,4-C]PYRIDIN-3(1H)-ONE, 6-CHLORO-1,1-DIMETHYL- (CAS: 676634-58-5) is a specialized heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique furopyridinone scaffold, has been investigated for its potential applications in drug discovery, particularly in the development of novel therapeutic agents targeting various diseases. Recent studies have explored its synthetic pathways, biological activities, and potential mechanisms of action, making it a promising candidate for further investigation.
The synthesis of FURO[3,4-C]PYRIDIN-3(1H)-ONE, 6-CHLORO-1,1-DIMETHYL- has been optimized in recent years, with researchers focusing on improving yield and purity. A 2023 study published in the Journal of Medicinal Chemistry detailed a novel multi-step synthetic route that achieved a 75% overall yield, significantly higher than previous methods. The study highlighted the importance of protecting group strategies and catalytic conditions in enhancing the efficiency of the synthesis. These advancements are critical for scaling up production for preclinical and clinical studies.
In terms of biological activity, recent research has identified FURO[3,4-C]PYRIDIN-3(1H)-ONE, 6-CHLORO-1,1-DIMETHYL- as a potent inhibitor of specific kinase enzymes involved in inflammatory pathways. A 2022 study in Bioorganic & Medicinal Chemistry demonstrated that the compound exhibited nanomolar inhibitory activity against p38 MAP kinase, a key player in inflammatory responses. The study also revealed that the compound's unique structural features, such as the chloro and dimethyl substitutions, contribute to its high binding affinity and selectivity, making it a valuable lead compound for anti-inflammatory drug development.
Further investigations into the compound's mechanism of action have provided insights into its potential therapeutic applications. A 2023 preprint on bioRxiv reported that FURO[3,4-C]PYRIDIN-3(1H)-ONE, 6-CHLORO-1,1-DIMETHYL- modulates cellular signaling pathways by selectively targeting protein-protein interactions. The study utilized advanced techniques such as X-ray crystallography and molecular dynamics simulations to elucidate the compound's binding mode, offering a structural basis for future drug design efforts. These findings underscore the compound's versatility and potential for addressing unmet medical needs.
Despite these promising developments, challenges remain in the clinical translation of FURO[3,4-C]PYRIDIN-3(1H)-ONE, 6-CHLORO-1,1-DIMETHYL-. Recent pharmacokinetic studies have indicated that the compound exhibits moderate bioavailability and requires further optimization to improve its metabolic stability. A 2023 review in Drug Discovery Today emphasized the need for prodrug strategies or formulation enhancements to overcome these limitations. Additionally, toxicological assessments are ongoing to ensure the compound's safety profile meets regulatory standards.
In conclusion, FURO[3,4-C]PYRIDIN-3(1H)-ONE, 6-CHLORO-1,1-DIMETHYL- (CAS: 676634-58-5) represents a compelling area of research in chemical biology and pharmaceutical sciences. Its unique structural features, combined with its potent biological activities, make it a promising candidate for drug development. Continued efforts to optimize its synthesis, enhance its pharmacokinetic properties, and elucidate its mechanisms of action will be crucial for advancing this compound toward clinical applications. Researchers and industry professionals are encouraged to explore its potential further, as it may hold the key to addressing critical therapeutic challenges.
676634-58-5 (FURO[3,4-C]PYRIDIN-3(1H)-ONE, 6-CHLORO-1,1-DIMETHYL-) 関連製品
- 2024477-38-9(1-Pyrrolidinecarboxylic acid, 2-methyl-3-(1-oxobutyl)-, 1,1-dimethylethyl ester)
- 102029-68-5(Adenosine 5’-Monophosphoramidate Sodium Salt)
- 2171252-08-5((3R)-3-(1-ethyl-1H-imidazol-4-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 1421442-41-2(3-(furan-3-yl)methyl-3-(2-methoxyethyl)-1-(thiophen-2-yl)methylurea)
- 2418648-94-7((9H-fluoren-9-yl)methyl 4-3-amino-2-methyl-5-(prop-2-yn-1-yl)phenylpiperazine-1-carboxylate)
- 2287283-47-8(1-(2,4-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane)
- 1341835-26-4(1-{1,2,4triazolo4,3-apyrazin-8-yl}piperidin-3-ol)
- 54397-84-1(12(S)-HHTrE)
- 812685-75-9(2-({5-methyl-1,2,4triazolo4,3-aquinolin-1-yl}sulfanyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide)
- 1568401-62-6(3-(1S)-1-aminoethyl-1lambda6-thiolane-1,1-dione)



